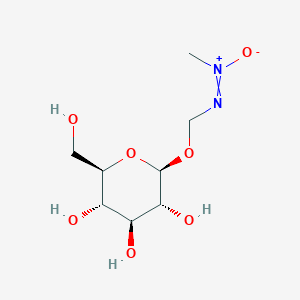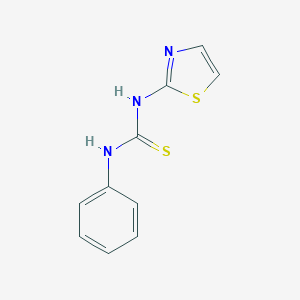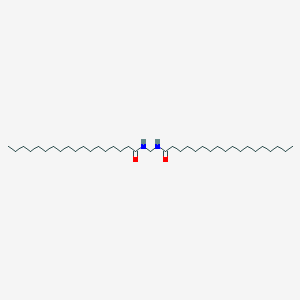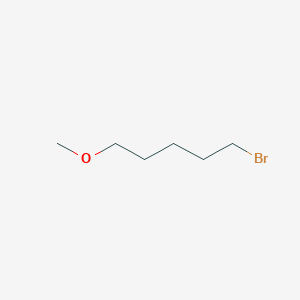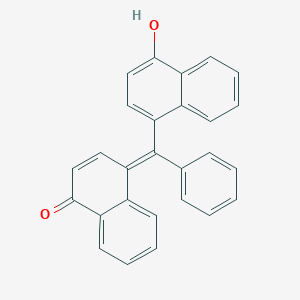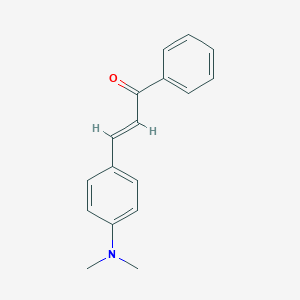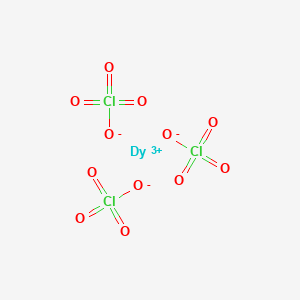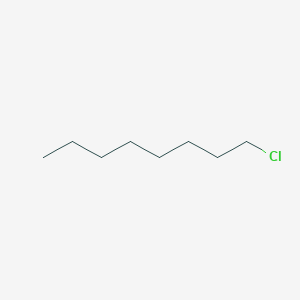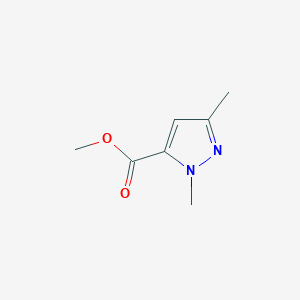![molecular formula C14H12N2O6S B087148 Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- CAS No. 135-10-4](/img/structure/B87148.png)
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-, also known as sulfamethoxazole, is a sulfonamide antibiotic commonly used in the treatment of bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.28 g/mol. Sulfamethoxazole is often used in combination with trimethoprim to create a powerful antibacterial agent known as co-trimoxazole.
Mechanism Of Action
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential component of DNA synthesis, and without it, bacteria cannot replicate. Sulfamethoxazole blocks the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This results in the death of the bacteria.
Biochemical And Physiological Effects
Sulfamethoxazole is well-absorbed from the gastrointestinal tract and is distributed throughout the body. It is metabolized in the liver and excreted in the urine. Sulfamethoxazole has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it can cause side effects such as nausea, vomiting, and diarrhea.
Advantages And Limitations For Lab Experiments
Sulfamethoxazole is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole can have variable activity against different bacterial strains, and its use can lead to the development of antibiotic resistance.
Future Directions
There are several potential future directions for research on Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole. One area of interest is the development of new derivatives of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole with improved antibacterial activity and reduced toxicity. Another area of research is the use of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole in combination with other antibiotics to create synergistic effects. Additionally, there is interest in studying the potential use of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole in the treatment of non-bacterial infections, such as viral and fungal infections.
Synthesis Methods
Sulfamethoxazole can be synthesized through a reaction between 4-aminobenzenesulfonamide and 2-carboxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and results in the formation of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole as a white crystalline solid. The synthesis of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole is a well-established process that has been optimized over the years to improve yield and purity.
Scientific Research Applications
Sulfamethoxazole has been extensively studied for its antibacterial properties and has been used in the treatment of a wide range of bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. Sulfamethoxazole has also been studied for its potential use in the treatment of other diseases, such as malaria and toxoplasmosis.
properties
CAS RN |
135-10-4 |
|---|---|
Product Name |
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- |
Molecular Formula |
C14H12N2O6S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20) |
InChI Key |
JRNYSJXPPZZAQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O |
Other CAS RN |
135-10-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
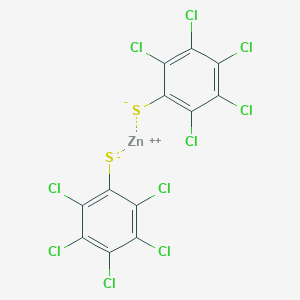
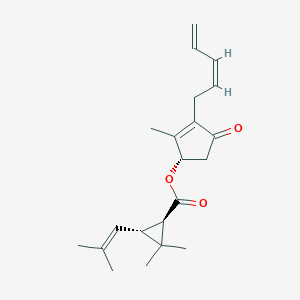
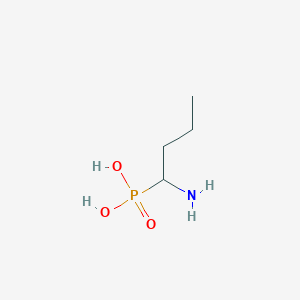
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
